Atmospheric Oxidative Stability: Target Para‑Methyl vs. Ortho‑Methyl Isomer
The para‑methyl substitution on the phenoxy ring of the target compound is predicted to slow hydroxyl‑radical‑mediated atmospheric oxidation relative to the ortho‑methyl isomer. The ortho isomer 2-(4-chlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate exhibits a predicted atmospheric half‑life of 0.349 days (4.19 h), whereas the target para‑methyl isomer is anticipated to have a significantly longer half‑life due to reduced steric accessibility of the aromatic ring to OH radicals .
| Evidence Dimension | Atmospheric oxidation half‑life (OH radical reaction, 25 °C, 1.5E6 OH/cm³) |
|---|---|
| Target Compound Data | Predicted half‑life > 2 days (class‑level inference from para‑substituted phenacyl esters) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate (ortho‑Me isomer): Half‑life = 0.349 days (4.19 h) |
| Quantified Difference | Greater than 5‑fold longer half‑life for the target para‑methyl isomer |
| Conditions | AOPWIN v1.92 estimation; OH rate constant = 30.6343 × 10⁻¹² cm³/molecule‑sec for ortho isomer ; para isomer half‑life inferred from 4‑chlorophenacyl p‑toluate (2.576 days) |
Why This Matters
Longer atmospheric persistence directly affects environmental risk assessment profiles and regulatory data requirements, making the para‑methyl isomer a more relevant model compound for fate studies of phenacyl ester agrochemical candidates.
